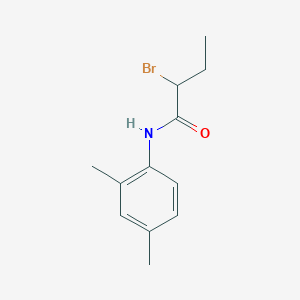

2-bromo-N-(2,4-dimethylphenyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

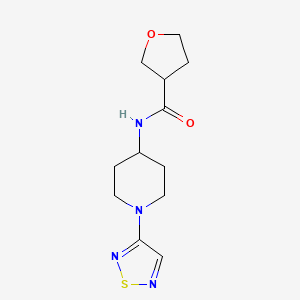

Overview

Description

The compound 2-bromo-N-(2,4-dimethylphenyl)butanamide is a brominated amide with potential applications in various fields of chemistry. While the specific compound is not directly discussed in the provided papers, related compounds and their synthesis, molecular structures, and chemical reactions are explored, which can provide insights into the properties and reactivity of 2-bromo-N-(2,4-dimethylphenyl)butanamide.

Synthesis Analysis

The synthesis of related brominated compounds involves multi-component condensation reactions. For instance, N-Butyl-N,N-dimethyl-α-phenylethylammonium bromide has been used to catalyze the condensation of an aromatic aldehyde, a β-keto ester, and urea/thiourea under solvent-free conditions at 100°C to afford dihydropyrimidinones in high yield . This method could potentially be adapted for the synthesis of 2-bromo-N-(2,4-dimethylphenyl)butanamide by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of a related compound, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, has been determined using NMR, FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction . The crystal structure was found to belong to the monoclinic system. Such analytical techniques could be employed to elucidate the molecular structure of 2-bromo-N-(2,4-dimethylphenyl)butanamide, providing valuable information about its stereochemistry and conformation.

Chemical Reactions Analysis

Brominated compounds often undergo electrophilic substitution reactions. For example, the bromination of 2,4-dimethylphenol leads to various brominated products depending on the reaction conditions . These reactions can involve rearrangements and may result in complex pathways. Understanding these reaction mechanisms can help predict the reactivity of 2-bromo-N-(2,4-dimethylphenyl)butanamide and its potential to undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated amides like 2-bromo-N-(2,4-dimethylphenyl)butanamide can be inferred from related compounds. For instance, the crystal structure and hydrogen bonding patterns of n-Butyl(carboxymethyl)dimethylammonium bromide have been studied, revealing a three-dimensional network of interactions . These findings can provide insights into the solubility, melting point, and stability of 2-bromo-N-(2,4-dimethylphenyl)butanamide.

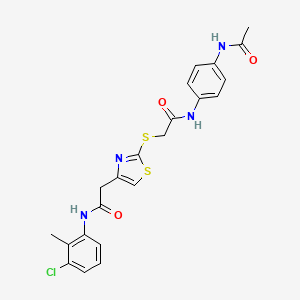

Scientific Research Applications

Analytical Chemistry Applications

Determination of Bromide in Samples : A study by Mishra et al. (2001) details a method for determining low levels of bromide in samples by converting it into bromophenols for gas chromatography-mass spectrometry analysis. This technique could be relevant for analyzing the presence of brominated compounds, including 2-bromo-N-(2,4-dimethylphenyl)butanamide, in various samples (Mishra et al., 2001).

Organic Synthesis and Catalysis

Manganese Carbonyl Bromide-Catalyzed Reactions : Research by Gregg and Cutler (1994) explores the use of manganese carbonyl bromide as an effective catalyst for the alcoholysis of dimethylphenylsilane, a process relevant for the synthesis of various organic compounds. Such catalytic methodologies may be applicable in synthesizing or modifying compounds similar to 2-bromo-N-(2,4-dimethylphenyl)butanamide (Gregg & Cutler, 1994).

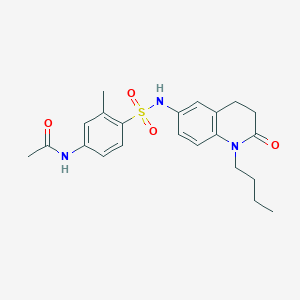

Corrosion Inhibition

Butyl Triphenyl Phosphonium Bromide as a Corrosion Inhibitor : A study conducted by Bhrara et al. (2008) demonstrates the use of butyl triphenyl phosphonium bromide in inhibiting corrosion of mild steel in acidic solutions. This research highlights the potential of brominated compounds in corrosion inhibition applications, which could be an area of interest for 2-bromo-N-(2,4-dimethylphenyl)butanamide (Bhrara, Kim, & Singh, 2008).

Polymerization Catalysts

Nickel and Palladium Diimine Complexes in Polymerization : Schmid et al. (2001) describe the synthesis and application of nickel(II) and palladium(II) diimine complexes as catalysts for olefin polymerization. The structural principles and catalytic behaviors studied here could inform the development of new catalysts or reactive intermediates involving brominated compounds like 2-bromo-N-(2,4-dimethylphenyl)butanamide (Schmid et al., 2001).

Safety And Hazards

properties

IUPAC Name |

2-bromo-N-(2,4-dimethylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-4-10(13)12(15)14-11-6-5-8(2)7-9(11)3/h5-7,10H,4H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWGUIAEHMNDOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=C(C=C(C=C1)C)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2,4-dimethylphenyl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-methoxypyrrolidin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B2551473.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2551478.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2551482.png)

![(2,6-dichlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone](/img/structure/B2551485.png)

![4-Methyl-7-(phenoxymethyl)-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2551488.png)

![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2551489.png)

![1-ethyl-4-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)piperazine-2,3-dione](/img/structure/B2551490.png)

![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2551491.png)

![3-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2551493.png)